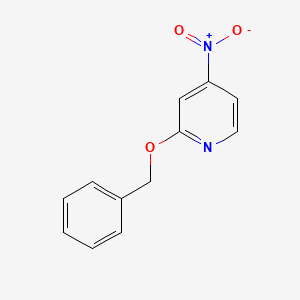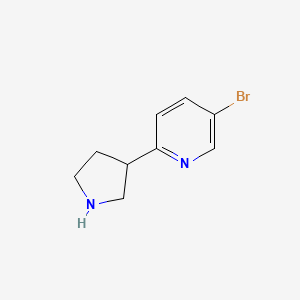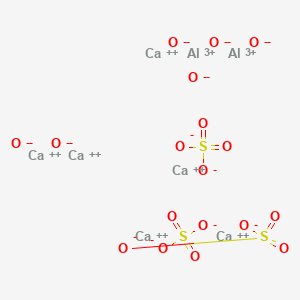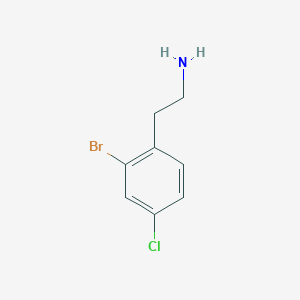
Lutetium antimonide
Overview
Description
Lutetium antimonide is a crystalline solid used as a semiconductor and in photo optic applications . It’s a compound of lutetium and antimony, with the molecular formula LuSb .
Synthesis Analysis
The synthesis of lutetium-based compounds has been studied extensively. For instance, the optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application has been reported . Another study reported the synthesis of lutetium dihydride (LuH2) under certain conditions .Chemical Reactions Analysis
The chemical reactions involving lutetium-based compounds have been explored. For instance, the nanometric polishing of lutetium oxide by plasma-assisted etching has been reported . Another study investigated the solvent extraction of lutetium from different acidic solutions .Physical And Chemical Properties Analysis
The physical and mechanical properties of lutetium have been compared with those of transition metals . Another study reported on the electronic and magnetic properties of lutetium metals, lutetium dihydride powders, and lutetium oxide powders .Scientific Research Applications
Therapeutic Applications in Nuclear Medicine
Lutetium-177, a radioisotope, is gaining prominence in nuclear medicine for its therapeutic potential. It is favored due to its radionuclidic properties and the possibility for large-scale production, making it a viable choice for various therapeutic applications. This isotope is showing promise in developing clinical uses and suggests new directions for future applications (Pillai & Knapp, 2015).
Magnetic Properties in Materials Science
Research on the magnetic properties of lanthanoid nickel antimonides, including those with lutetium, reveals insights into their structure and behavior. These compounds, such as LuNiSb, demonstrate varying magnetic characteristics like Pauli paramagnetism and Curie-Weissbehavior. Their study contributes to understanding the magnetic moments and interactions in such materials, essential for various technological applications (Hartjes & Jeitschko, 1995).
Applications in Nuclear Physics
Lutetium has been utilized in neutron capture cross-section measurements, critical for nuclear physics and engineering. By creating targets of specific lutetium isotopes, such as 173Lu, researchers can better understand neutron interactions, essential for nuclear reactor design and safety analysis (Taylor et al., 2009).
Semiconductor Technology
Lutetium compounds, such as lutetium bisphthalocyanines, are explored for use in semiconductor technology, particularly in thin-film field-effect transistors. These materials' unique properties make them suitable for advanced electronic devices, offering potential for innovation in this field (Guillaud et al., 1990).
Planetary Science and Geochronology
In planetary science, the Lutetium-Hafnium radiogenic isotopic system is instrumental for dating and tracing planetary evolution. Precise measurements and understanding of this system enable scientists to explore the history and development of celestial bodies, including Earth (Bouvier et al., 2008).
Medical Imaging and Therapy
Lutetium-based scintillators, like LSO and LYSO, are extensively used in modern PET detectors for medical imaging. Their high efficiency in gamma-ray detection and short decay time make them invaluable for precise medical diagnostics and potential therapeutic applications (Wei, 2015).
Photonic and Optical Applications
Lutetium complexes are being investigated for photon upconversion based ontriplet-triplet annihilation. Their ability to function as efficient photosensitizers in photon upconversion has potential applications in bioimaging and optical materials, enriching the field of lanthanide coordination chemistry and its biological and medical implications (Yang et al., 2018).
Electronics and Sensing Technology
Lutetium bisphthalocyanine nanowires, created through electrophoretic deposition, have shown potential as electrochemical sensors. Their unique properties allow for detecting specific substances, such as antioxidants, demonstrating their usefulness in environmental monitoring and the food industry (Martı́n et al., 2010).
Calibration and Measurement Techniques
The calibration of the Lutetium-Hafnium clock is crucial in geochronology, providing accurate time scales for planetary differentiation and the study of Earth's history. New methods of determining lutetium's decay constant have implications for understanding Earth's oldest minerals and rocks (Scherer et al., 2001).
Radiopharmaceutical Development
Lutetium-177, in combination with specific ligands, is being investigated for targeted therapy in cancer treatment. The development of radiopharmaceuticals using this isotope, for instance, in bone pain palliation, is a significant area of research in nuclear medicine (Chandan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The use of lutetium-177 is increasing in the field of medicine, particularly in the treatment of various tumor entities . The future of lutetium-based compounds also includes the development of new nuclides and the application of more nuclides in different tumors . The production of lutetium-177 has also begun on an industrial scale for use in targeted cancer therapeutics .
properties
IUPAC Name |
antimony;lutetium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXRPUSEGQCVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Lu+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LuSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.727 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium antimonide | |
CAS RN |
12032-10-9 | |
| Record name | Antimony, compd. with lutetium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with lutetium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with lutetium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)









